Cas no 84499-12-7 (Dianhydro Idarubicinaglycone)

Dianhydro Idarubicinaglycone 化学的及び物理的性質
名前と識別子
-
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-6,11-DIHYDROXY-
- Bisanhydrous Idarubicin Aglycone
- Idarubicin Impurity 1
- Dianhydro Idarubicinaglycone
- 8-Acetyl-6,11-dihydroxytetracene-5,12-dione
- SCHEMBL13376503
- 84499-12-7
-
- インチ: InChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3
- InChIKey: NLLXTPKSAWMWCF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 332.06847348Da
- どういたいしつりょう: 332.06847348Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 1
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 91.7Ų
Dianhydro Idarubicinaglycone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D303045-.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 5mg |
$190.00 | 2023-05-18 | ||
TRC | D303045-0.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 0.5mg |
$ 155.00 | 2022-06-05 | ||
TRC | D303045-2.5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 2.5mg |
$873.00 | 2023-05-18 | ||
TRC | D303045-5mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 5mg |
$1499.00 | 2023-05-18 | ||
TRC | D303045-50mg |
Dianhydro Idarubicinaglycone |
84499-12-7 | 50mg |
$ 15000.00 | 2023-09-08 |
Dianhydro Idarubicinaglycone 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
7. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Dianhydro Idarubicinaglyconeに関する追加情報
Professional Introduction to Dianhydro Idarubicinaglycone (CAS No. 84499-12-7)
Dianhydro Idarubicinaglycone, a compound with the chemical identifier CAS No. 84499-12-7, is a significant derivative in the field of chemotherapeutic agents. This compound has garnered considerable attention due to its unique structural properties and potential applications in the treatment of various malignancies. The study of Dianhydro Idarubicinaglycone has been extensively explored in recent years, particularly in the context of its role as a precursor and analog in the development of novel anticancer drugs.
The structural framework of Dianhydro Idarubicinaglycone is characterized by its glycoside core, which distinguishes it from its parent compound, Idarubicin. This modification has profound implications for its pharmacokinetic behavior and biological activity. Research has demonstrated that the absence of the sugar moiety enhances the compound's ability to interact with DNA, thereby increasing its cytotoxic potential against cancer cells. This insight has been instrumental in the design of targeted therapies that leverage the unique properties of Dianhydro Idarubicinaglycone.
In recent years, advancements in synthetic chemistry have enabled the efficient preparation of Dianhydro Idarubicinaglycone, making it more accessible for further investigation. These synthetic methodologies have not only improved yield but also enhanced purity, which are critical factors for clinical applications. The development of novel synthetic routes has opened up avenues for exploring derivatives with improved efficacy and reduced side effects.
The pharmacological profile of Dianhydro Idarubicinaglycone has been thoroughly investigated in preclinical studies. These studies have highlighted its potent ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in rapidly dividing cells. By binding to topoisomerase II, Dianhydro Idarubicinaglycone induces DNA damage, leading to apoptosis in cancer cells. This mechanism of action has been validated through various experimental models, underscoring its potential as an effective anticancer agent.
One of the most compelling aspects of Dianhydro Idarubicinaglycone is its potential to overcome drug resistance mechanisms that often limit the effectiveness of conventional chemotherapies. Studies have shown that resistance to anthracyclines, a class of drugs to which Dianhydro Idarubicinaglycone belongs, is frequently associated with decreased topoisomerase II activity or increased drug efflux. By targeting these resistance pathways, Dianhydro Idarubicinaglycone offers a promising strategy to circumvent these limitations.
Recent clinical trials have begun to explore the therapeutic potential of Dianhydro Idarubicinaglycone in patients with advanced malignancies. These trials have reported encouraging results, particularly in hematological cancers where traditional treatments have limited efficacy. The compound's ability to induce significant tumor regression while maintaining acceptable safety profiles has generated excitement within the medical community. Further research is ongoing to optimize dosing regimens and evaluate long-term outcomes.
The development of combination therapies involving Dianhydro Idarubicinaglycone with other anticancer agents has also been a focus of recent research. By synergizing with existing treatments, such as targeted therapies or immunotherapy, Dianhydro Idarubicinaglycone may enhance overall treatment efficacy and improve patient survival rates. Preliminary studies suggest that these combination approaches hold great promise for addressing complex malignancies that require multifaceted therapeutic strategies.
From a chemical biology perspective, Dianhydro Idarubicinaglycone serves as a valuable tool for understanding the molecular basis of cancer cell death. Its interaction with cellular components and downstream signaling pathways provides insights into how chemotherapeutic agents exert their effects at the molecular level. This knowledge is crucial for developing next-generation drugs that are more precise and less toxic.
The future direction of research on Dianhydro Idarubicinaglycone is likely to include exploring its role in personalized medicine. By integrating genetic and molecular data from patients, researchers can identify subsets of individuals who are most likely to benefit from this compound. This approach aligns with the broader trend toward tailoring treatments to individual patient characteristics, thereby maximizing therapeutic outcomes.
In conclusion, Dianhydro Idarubicinaglycone (CAS No. 84499-12-7) represents a significant advancement in anticancer therapy due to its unique structural features and potent biological activity. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for treating various malignancies. Ongoing research continues to uncover new applications and therapeutic strategies involving this compound, positioning it as a cornerstone in the development of next-generation chemotherapeutic agents.
84499-12-7 (Dianhydro Idarubicinaglycone) 関連製品
- 1343875-05-7(1-amino-2-methyl-4-(methylsulfanyl)butan-2-ol)
- 1692477-01-2(1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione)
- 1807018-34-3(Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 2172115-77-2(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)
- 5679-72-1(5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL)
- 200353-65-7(S-tert-Butyl-D-cysteine Hydrochloride)
- 2229579-02-4(3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid)
- 2229417-72-3(5-(dimethoxymethyl)-1,2-oxazol-3-amine)
- 2228472-70-4(4-(4-bromo-5-methoxythiophen-2-yl)piperidine)
- 2877653-23-9(N-{[1-(5-chloropyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)




